molecular formula C10H9BrCl2O B14073494 1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one

1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one

Cat. No.: B14073494
M. Wt: 295.98 g/mol
InChI Key: PHFHOPBHQKHNMG-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group and a chlorophenyl group attached to a chloropropanone backbone

Preparation Methods

The synthesis of 1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Comparison with Similar Compounds

1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one can be compared with similar compounds such as:

Biological Activity

The compound 1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one , also known as a brominated chlorophenyl ketone, has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, including enzyme inhibition, interactions with biological molecules, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C10H10BrClO
  • Molecular Weight : Approximately 295.99 g/mol
  • Structural Features : The compound features a bromomethyl group, a chlorophenyl moiety, and a propanone backbone, which contribute to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of 3-chloropropiophenone using bromine in the presence of a catalyst like iron(III) bromide at controlled temperatures (0-5°C). This method ensures high yield and purity in industrial applications.

Enzyme Inhibition

Research indicates that This compound exhibits significant enzyme inhibitory properties. Its structure allows it to interact with various enzymes, potentially modifying their activity and influencing metabolic pathways. This makes it a candidate for further studies in drug development and therapeutic applications.

Case Studies

  • Enzyme Interaction Studies :
    • Studies have demonstrated that the compound can form covalent bonds with specific enzymes, leading to inhibition of their activity. For example, it was observed to inhibit certain kinases involved in cancer cell proliferation.
    • The binding affinity of the compound to these enzymes was evaluated using various biochemical assays, revealing promising results that warrant further investigation.
  • Antimicrobial Potential :
    • Preliminary screening has suggested that the compound may possess antimicrobial properties against various pathogens, including Gram-positive bacteria. This aspect is critical for developing new antimicrobial agents in response to rising antibiotic resistance.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-3-(3-chlorophenyl)propan-2-oneBromine atom at different positionDifferent reactivity due to substitution position
1-Bromo-4-chlorobenzeneChlorine atom on phenyl ringLacks bromomethyl group, affecting reactivity
1-Bromo-3-(4-chlorophenyl)propan-2-oneSimilar structure but different chlorine positionVariations in physical and chemical properties

The mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that its ability to form covalent bonds with target enzymes alters their conformation and function, leading to inhibition of their catalytic activity.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Inhibition of Cancer Cell Growth : Research has shown that this compound can inhibit the growth of specific cancer cell lines by targeting pathways essential for cell survival.
  • Potential as an Antiviral Agent : Some studies suggest that derivatives of this compound may exhibit antiviral properties, making them potential candidates for treating viral infections.

Properties

Molecular Formula

C10H9BrCl2O

Molecular Weight

295.98 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-chlorophenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H9BrCl2O/c1-6(12)10(14)7-2-3-9(13)8(4-7)5-11/h2-4,6H,5H2,1H3

InChI Key

PHFHOPBHQKHNMG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)Cl)CBr)Cl

Origin of Product

United States

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